molecular formula C12H14O2 B2872192 1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid CAS No. 26516-28-9

1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B2872192
CAS No.: 26516-28-9
M. Wt: 190.242
InChI Key: GKAFAFBEKXKBLN-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a carboxylic acid derivative of the tetralin (1,2,3,4-tetrahydronaphthalene) scaffold, with a molecular formula of C12H14O2 and a molecular weight of 190.24 g/mol . The compound features a carboxylic acid functional group attached to a methyl-substituted saturated ring, fusing it with an aromatic benzene ring. This structure is a key synthon in medicinal chemistry research, particularly in developing novel therapeutic agents. The tetrahydronaphthalene (THN) core is a privileged structure in drug discovery, serving as a versatile scaffold for creating biologically active molecules . Recent scientific literature highlights that tetrahydronaphthalene amide (THNA) derivatives represent a novel class of ATP synthase inhibitors effective against Mycobacterium tuberculosis . These compounds show promising efficacy in addressing drug-resistant tuberculosis, a major global health crisis, with some analogs demonstrating potent in vitro growth inhibition (MIC90 <1 µg/mL) . Researchers are exploring these scaffolds to develop next-generation anti-tuberculosis agents with improved safety profiles, including reduced hERG liability and modified pharmacokinetic properties compared to existing treatments like bedaquiline . Beyond infectious disease research, the tetrahydronaphthalene scaffold is also investigated for central nervous system targets; related derivatives have been studied as selective 5-hydroxytryptamine (5-HT1B) receptor antagonists with potential applications in animal models of depression and anxiety, and for affinity at dopamine D2L and D3 receptors . This compound is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

1-methyl-3,4-dihydro-2H-naphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-12(11(13)14)8-4-6-9-5-2-3-7-10(9)12/h2-3,5,7H,4,6,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAFAFBEKXKBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26516-28-9
Record name 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
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Preparation Methods

Reaction Mechanism

  • Benzylic Oxidation : KMnO₄ abstracts a hydrogen atom from the benzylic methyl group, forming a radical intermediate.
  • Hydroxylation : Sequential oxidation steps convert the methyl group to a carboxyl group via a ketone intermediate.
  • Acid Workup : Protonation yields the final carboxylic acid.

Experimental Conditions

Reagent System Temperature Solvent Yield
KMnO₄, H₂SO₄ 80–100°C H₂O ~60%
KMnO₄, NaOH 70°C H₂O/EtOH ~55%

This method is limited by competing ring-opening reactions and over-oxidation byproducts. The steric hindrance at the bridgehead position further complicates the reaction kinetics.

Lithiation-Carboxylation of Tetrahydronaphthalene Intermediates

Lithiation strategies enable precise functionalization at the bridgehead position. A model approach involves generating a lithio intermediate at the 1-position of tetrahydronaphthalene, followed by carboxylation with CO₂.

Procedure

  • Lithiation : Treatment of 1-bromo-1-methyltetralin with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) generates a stabilized carbanion.
  • Carboxylation : Quenching the intermediate with dry CO₂ gas forms the carboxylic acid.
  • Workup : Acidic hydrolysis removes protecting groups (if present).

Key Considerations

  • Regioselectivity : The bulky LDA base favors deprotonation at the less hindered bridgehead position.
  • Solvent Effects : THF enhances anion stability compared to ethers.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3)

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the reagents used

Mechanism of Action

The mechanism of action of 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a protease inhibitor, it binds to the active site of protease enzymes, preventing them from catalyzing the hydrolysis of peptide bonds . This inhibition can disrupt various biological processes, making it useful in therapeutic applications.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Methyl (MTCA) and phenyl groups enhance crystallinity and yield compared to unsubstituted analogs (Compound 3) . Trichloromethyl derivatives exhibit lower yields due to steric and electronic hindrance .
  • Stereoisomerism : MTCA’s (1S,3S) and (1R,3S) isomers are distinguishable via NMR coupling constants (e.g., J = 7.8 Hz for CH3 in 1S,3S) .

Key Observations :

  • Antioxidant Capacity: MTCA and 6-hydroxy-1-methyl-THC exhibit higher antioxidant activity than non-hydroxylated analogs due to enhanced radical scavenging .
  • Neuroactivity: Unlike MTCA, 1-methyl-THC and 6-methoxy-THC interact with benzodiazepine and monoamine oxidase (MAO) receptors, suggesting divergent neuropharmacological roles .

Analytical and Industrial Relevance

Key Observations :

  • Sensitivity : Capillary electrophoresis offers lower detection limits (5.0 µg/mL) for MTCA compared to HPLC, which prioritizes precision in industrial settings .
  • Industrial Use : MTCA is a high-value intermediate in peptide synthesis, priced at €1,174.00/g, reflecting its demand in pharmaceuticals .

Biological Activity

1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (C12H14O2) is an organic compound derived from naphthalene, notable for its unique chemical structure that includes a tetrahydronaphthalene core with a methyl group and a carboxylic acid functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

  • Molecular Formula : C12H14O2
  • Molecular Weight : 190.24 g/mol
  • CAS Number : 26516-28-9

Synthesis

The synthesis of this compound typically involves hydrogenation of 1-methyl-1,2,3,4-tetrahydronaphthalene followed by oxidation to introduce the carboxylic acid group. This process can be catalyzed by nickel under high pressure and temperature conditions .

The biological activity of this compound primarily stems from its role as a protease inhibitor . It interacts with the active sites of protease enzymes, inhibiting their ability to catalyze peptide bond hydrolysis. This mechanism is crucial in therapeutic applications where protease activity must be controlled.

Antiviral and Cytotoxic Properties

Recent studies indicate that derivatives of this compound exhibit significant cytotoxic and antiviral activities. For instance, compounds synthesized from this acid have shown promise as effective ligands for human histamine H1 receptors, which are implicated in neurodegenerative and neuropsychiatric disorders .

Study on Antiviral Activity

A study published in Nature Communications demonstrated the synthesis of complex ketones from this compound that possess antiviral properties. The research highlighted its application in developing antiviral agents against diseases caused by viral infections .

Cytotoxicity Assessment

In another investigation focusing on cytotoxic effects, derivatives of this compound were tested against various cancer cell lines. The results indicated a dose-dependent cytotoxic effect, suggesting potential for development into anticancer therapies .

Comparative Analysis

Compound NameBiological ActivityReference
This compoundProtease inhibitor; antiviral; cytotoxic
1-Methyl-1,2,3,4-tetrahydronaphthaleneLimited biological activity; lacks carboxylic acid group
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acidSimilar structure; potential for biological activity

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